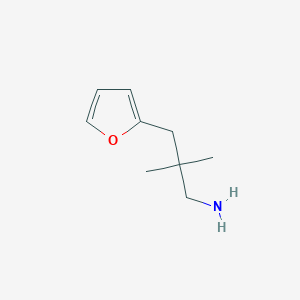
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine is an organic compound that features a furan ring attached to a dimethylpropan-1-amine moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine typically involves the introduction of the furan ring onto a suitable precursor. One common method is the reaction of a furan derivative with a dimethylpropan-1-amine precursor under controlled conditions. For instance, the reaction can be carried out using a Friedel-Crafts alkylation process, where the furan ring is alkylated with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce saturated amines. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Furan-2-yl)propenoic acid: This compound also contains a furan ring but differs in its side chain structure.
3-(Furan-2-yl)propanoic acid: Similar to the above compound but with a saturated side chain.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups attached to the furan ring.
Uniqueness
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine is unique due to the presence of the dimethylpropan-1-amine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
3-(furan-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7,10H2,1-2H3 |
InChI-Schlüssel |
LHPIHUREPLASKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CO1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


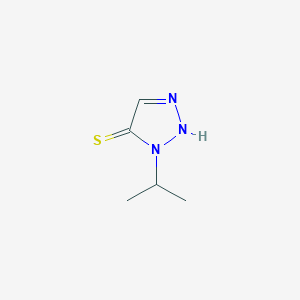
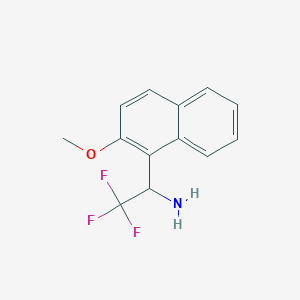
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)
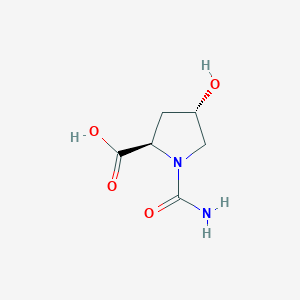

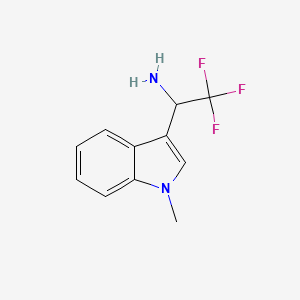
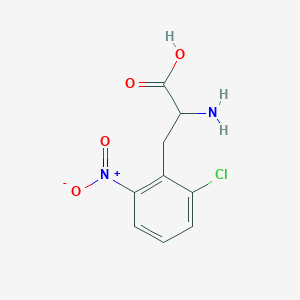
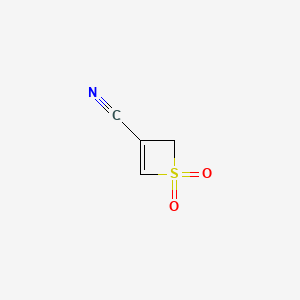
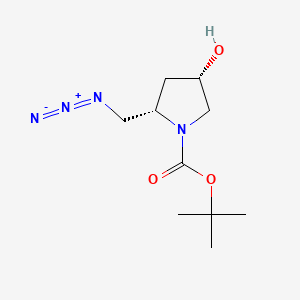
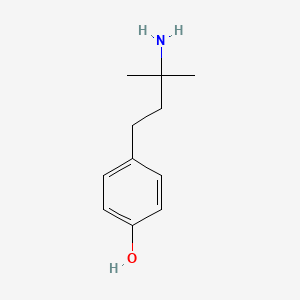
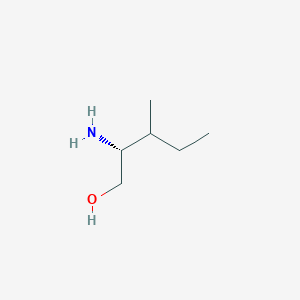
![(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylicacid,endo](/img/structure/B13589217.png)
